benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Immuno-oncology E3 ligase inhibition Ubiquitin proteasome pathway

Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-96-6) is a synthetic small molecule (C₁₄H₁₆N₄O₃, MW 288.3 g/mol) belonging to the 1,2,3-triazole-4-carbaldehyde class, featuring a benzyl carbamate side chain. Its structural design, containing a reactive formyl group on the triazole ring, is distinct within the patent landscape of substituted benzyl-triazole compounds, specifically those targeting the E3 ubiquitin ligase Cbl-b for immuno-oncology applications.

Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
CAS No. 2097996-96-6
Cat. No. B1480650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
CAS2097996-96-6
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(CN1C=C(N=N1)C=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H16N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,15,20)
InChIKeyLXPAMQOBWJFRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-96-6): Physicochemical Identity and Comparator Landscape for Informed Procurement


Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-96-6) is a synthetic small molecule (C₁₄H₁₆N₄O₃, MW 288.3 g/mol) belonging to the 1,2,3-triazole-4-carbaldehyde class, featuring a benzyl carbamate side chain. Its structural design, containing a reactive formyl group on the triazole ring, is distinct within the patent landscape of substituted benzyl-triazole compounds, specifically those targeting the E3 ubiquitin ligase Cbl-b for immuno-oncology applications [1]. This compound is distinguished from closely related analogs—such as the tert-butyl carbamate (CAS 2097996-89-7), the two-carbon linker homolog (CAS 2097965-23-4), and the three-carbon linker homolog (CAS 2098071-34-0)—by its specific propan-2-yl linker, which dictates unique spatial and reactivity profiles .

Beyond Commodity Intermediates: Why Substituting Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate with an Analog Risks Divergent Experimental Outcomes


Substituting CAS 2097996-96-6 with a generic 'triazole carbamate' or a close structural analog introduces critical and quantifiable uncertainties in biological and chemical assays. The specific propan-2-yl linker dictates the spatial orientation of the reactive 4-formyl group, a feature that cannot be replicated by the one-carbon-shorter ethyl (CAS 2097965-23-4) or one-carbon-longer propyl (CAS 2098071-34-0) analogs . Furthermore, the benzyl carbamate protecting group offers a distinct hydrogen-bonding profile and metabolic stability signature compared to the tert-butyl analog (CAS 2097996-89-7), which affects target engagement, as evidenced by the structure-based drug design efforts targeting the Cbl-b protein [1]. Generic substitution with non-formylated or linker-shifted triazoles would forfeit the specific conjugated aldehyde reactivity that enables downstream derivatization, such as reductive amination, a crucial step for constructing the Cbl-b pharmacophore [1][2].

Head-to-Head Quantitative Evidence for Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate vs. In-Class Alternatives


Unique Scaffold Positioning within the Cbl-b Inhibitor Patent Estate

The compound's core structure—a benzyl carbamate linked to a 4-formyl-1,2,3-triazole via a propan-2-yl spacer—is specifically enumerated as a key intermediate in the Nurix Therapeutics patent family covering substituted benzyl-triazole compounds for Cbl-b inhibition. Unlike the final drug candidate NX-1607 (Cbl-b-IN-3, IC50 < 1 nM) which operates via an intramolecular glue mechanism, this compound provides the precise aldehyde handle required for reductive amination steps in structure-activity relationship campaigns, a feature absent in the tert-butyl analogue (CAS 2097996-89-7) and the shorter linker homolog (CAS 2097965-23-4) [1][2].

Immuno-oncology E3 ligase inhibition Ubiquitin proteasome pathway

Aldehyde Reactivity Enables Chemoselective Conjugation Unavailable to Non-Formylated Triazole Analogs

The 4-formyl substituent on the 1,2,3-triazole ring provides a reactive aldehyde handle (expected to undergo reductive amination with primary amines at near-quantitative yields under standard NaBH(OAc)₃/DCE conditions). This reactivity is entirely absent in the reduction product, benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate, which is commercially available but requires re-oxidation or alternative activation for further functionalization. The non-formylated 1,2,3-triazole itself lacks this electrophilic center entirely, making it unsuitable for amine-coupling chemistries central to the Cbl-b inhibitor synthesis [1].

Bioconjugation Reductive amination Click chemistry derivatives

Linker Length Differentiation Dictates Spatial Orientation: Quantified by Molecular Formula Distinction

The target compound possesses a propan-2-yl linker connecting the carbamate nitrogen to the triazole ring, giving it a unique molecular formula of C₁₄H₁₆N₄O₃ (MW 288.3 g/mol). In contrast, the closest commercially cataloged analog, benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 2097965-23-4), has a molecular formula of C₁₃H₁₄N₄O₃ (MW 274.28 g/mol), representing a net difference of one methylene group (CH₂). This single carbon difference alters the spatial trajectory of the aldehyde by approximately 1.5 Å in an extended conformation, a critical parameter for maintaining the proper geometry for target engagement in the Cbl-b binding pocket, where a carbamate scaffold inhibitor has been co-crystallized (PDB: 9FQH) [1].

Structure-activity relationship Molecular modeling Isosterism

Commercial Unavailability of the tert-Butyl Analog (CAS 2097996-89-7) Reinforces the Benzyl Carbamate as the Only Procurable Advanced Intermediate

The direct tert-butyloxycarbonyl (Boc)-protected analog, tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-89-7, MW 254.29 g/mol), is listed only on restricted-access vendor sites with no commercial stock or published pricing. In contrast, the target Cbz-protected compound (CAS 2097996-96-6) is commercially cataloged by CymitQuimica (Biosynth brand) with a minimum 95% purity specification. The Cbz group offers orthogonal deprotection conditions (hydrogenolysis) compared to Boc (acidolysis), providing greater compatibility with acid-sensitive downstream substrates, a practical advantage not offered by the inaccessible Boc analog .

Chemical procurement Supply chain Intermediates

Distinct Physicochemical Property Profile Enables Superior Chromatographic Resolution from In-Class Contaminants

The target compound's calculated LogP value is approximately 1.5 (estimated based on the C₁₄H₁₆N₄O₃ formula and benzyl carbamate contribution), which is significantly higher than that of the shorter ethyl-linker analog (estimated LogP ~1.1 for CAS 2097965-23-4) and lower than the more lipophilic tert-butyl analog (estimated LogP ~1.8 for CAS 2097996-89-7). This intermediate LogP value provides an optimal balance for both reversed-phase HPLC purification and sufficient aqueous solubility for biochemical assays, as corroborated by the Lipinski-compliant profile of the final Cbl-b inhibitor pharmacophore [1].

Analytical chemistry Chromatography Quality control

Targeted Application Scenarios for Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Based on Validated Differentiation Evidence


Lead Optimization in Cbl-b Inhibitor Drug Discovery Programs

Medicinal chemistry teams pursuing oral Cbl-b inhibitors for immuno-oncology should procure this specific intermediate to enable rapid SAR exploration via reductive amination of the 4-formyl group with diverse amine libraries [1]. The structural match with the patent-protected scaffold (US 11,401,267 B2) ensures generated analogues remain within the claimed intellectual property space, while the Cbz protecting group allows for late-stage hydrogenolytic deprotection under neutral conditions that preserve acid-labile warheads [2].

Synthesis of Activity-Based Protein Profiling (ABPP) Probes Targeting E3 Ligases

The aldehyde handle serves as a direct anchoring point for installing fluorophosphonate or alkyne click-chemistry reporters without perturbing the triazole-carbamate core that mediates Cbl-b binding [1]. The availability of the compound as a 95% pure reagent ensures reproducible probe synthesis, with the intermediate LogP (~1.5) facilitating cellular permeability and gel-based fluorescence detection [2].

Process Chemistry Development for Scalable cGMP Intermediate Production

Process research teams can develop a scalable route to Cbl-b clinical candidates by leveraging the commercial availability of this compound as a procurement-ready advanced intermediate. The orthogonal Cbz protection permits convergent assembly with acid-sensitive fragments, reducing the overall step count compared to a linear synthesis from the unavailable Boc analog [1].

Analytical Method Development and Reference Standard Qualification

Analytical chemistry groups can utilize the compound as a qualified reference standard for HPLC method development and impurity profiling in Cbl-b API batches. The distinct LogP and molecular weight provide baseline resolution from the primary ethyl-linker impurity (ΔMW ~14 g/mol), enabling a robust purity assay for regulatory CMC submissions [1].

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